molecular formula C8H21NSSi B14485879 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine CAS No. 65575-47-5

2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine

Cat. No.: B14485879
CAS No.: 65575-47-5
M. Wt: 191.41 g/mol
InChI Key: HZFYPDCGQLWZQS-UHFFFAOYSA-N
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Description

2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine is an organic compound that features a trimethylsilyl group, a propyl chain, a sulfanyl group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine typically involves the reaction of 3-(trimethylsilyl)propyl halide with ethanethiol, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the trimethylsilyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-silylated amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets through its amine and sulfanyl groups. These interactions can modulate various biochemical pathways, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethanol
  • 2-{[3-(Trimethylsilyl)propyl]sulfanyl}acetic acid

Uniqueness

2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine is unique due to its combination of a trimethylsilyl group, a sulfanyl group, and an amine group

Properties

CAS No.

65575-47-5

Molecular Formula

C8H21NSSi

Molecular Weight

191.41 g/mol

IUPAC Name

2-(3-trimethylsilylpropylsulfanyl)ethanamine

InChI

InChI=1S/C8H21NSSi/c1-11(2,3)8-4-6-10-7-5-9/h4-9H2,1-3H3

InChI Key

HZFYPDCGQLWZQS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCSCCN

Origin of Product

United States

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